1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and biological relevance. The core structure features a fused pyrazole-pyrimidine system, with key substitutions at positions 2, 3, 5, and 7:
- 2-(4-Methylphenyl) group: A hydrophobic aryl substituent that may influence pharmacokinetic properties and target selectivity.
- 7-Pyrrolidine moiety: A nitrogen-containing heterocycle that contributes to solubility and interactions with enzymatic active sites.
This compound is structurally analogous to tropomyosin receptor kinase (Trk) inhibitors, such as Larotrectinib, which share a pyrrolidine-linked pyrazolo[1,5-a]pyrimidine scaffold .
Properties
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-6-8-16(9-7-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-10-4-5-11-22/h6-9,12H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAHDNNIDZNULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves multiple steps. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This intermediate is then further reacted with appropriate reagents to introduce the pyrrolidine moiety and other substituents. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted the potential of these derivatives in targeting specific kinases involved in cancer progression .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its effects on enzymes related to cancer metabolism and proliferation. The structural features of pyrazolo[1,5-a]pyrimidines allow for selective binding to enzyme active sites, making them valuable candidates for drug development aimed at inhibiting tumor growth and metastasis .
Material Science Applications
Photophysical Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their exploration in material science. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation. Their structural versatility allows for modifications that can enhance their luminescent properties, making them suitable for various applications in photonics .
Research Tool Applications
Combinatorial Chemistry
The compound serves as a scaffold in combinatorial chemistry for drug discovery. Its rigid structure enables the creation of diverse libraries of derivatives that can be screened for biological activity. Researchers utilize this scaffold to explore structure-activity relationships (SAR) extensively, leading to the identification of potent bioactive compounds .
Summary of Key Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell lines through apoptosis and cell cycle arrest | Significant antitumor properties observed in various studies |
| Enzyme Inhibition | Targets enzymes involved in cancer metabolism | Selective binding to enzyme active sites enhances potential as a therapeutic |
| Photophysical Properties | Used in OLEDs and optoelectronic devices | Enhancements in luminescent properties through structural modifications |
| Combinatorial Chemistry | Serves as a scaffold for drug discovery | Facilitates exploration of diverse derivatives and SAR |
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in this mechanism include the modulation of signaling cascades that control cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a][1,3,5]triazine (MH4b1) :
MH4b1 replaces the pyrimidine ring with a triazine, reducing π-electron delocalization and altering biological activity. While the target compound is kinase-focused, MH4b1 exhibits anticonvulsant effects, underscoring the impact of core heterocycle choice on therapeutic application .
Substituent Effects at Position 7
Pyrrolidine vs. Morpholine/Piperazine :
The 7-pyrrolidine group in the target compound offers moderate basicity and conformational flexibility, whereas morpholine (as in ) provides stronger hydrogen-bonding capacity. Piperazine derivatives (e.g., ) may improve blood-brain barrier penetration but increase metabolic instability.Phenylamide vs. Pyrrolidine :
Pyrazolopyrimidines with 7-phenylamide groups () exhibit antiproliferative activity via p21-dependent mechanisms, while pyrrolidine-linked analogs (target compound) are more likely to target kinases like TrkA .
Aryl Group Variations
- 4-Methylphenyl vs. 4-Methoxyphenyl/Chlorophenyl :
The 4-methylphenyl group in the target compound balances hydrophobicity and steric bulk, whereas electron-donating groups (e.g., 4-MeOPh in ) enhance crystallinity and hydrogen-bonded chain formation. Halogenated analogs (e.g., 4-Cl/BrPh in ) may improve target binding but increase toxicity risks.
Pharmacokinetic and Selectivity Considerations
- Solubility : Morpholine and piperazine derivatives () generally exhibit higher aqueous solubility than pyrrolidine analogs due to increased polarity.
- Selectivity : The target compound’s 4-methylphenyl group may reduce off-target effects compared to fluorinated aryl groups in Larotrectinib analogs .
- Metabolic Stability : Pyrrolidine’s smaller size compared to morpholine/piperazine may reduce susceptibility to oxidative metabolism.
Biological Activity
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core linked to a pyrrolidine moiety. Its molecular formula is C19H22N4, with a molecular weight of 306.41 g/mol. The structural uniqueness contributes to its biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors of various enzymes and receptors. Specifically, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells. By interfering with these kinases, the compound can induce cell cycle arrest and apoptosis in tumor cells .
Anticancer Activity
Numerous studies highlight the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall in the low micromolar range .
- Mechanistic studies have shown that these compounds can induce apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives have been well-documented:
- Inhibition of COX enzymes : Compounds similar to this compound have been shown to selectively inhibit COX-2 over COX-1 in various assays. This selectivity is advantageous for reducing inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
- In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation and pain, suggesting therapeutic potential for treating inflammatory conditions .
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aminopyrazoles with β-diketones or their equivalents. For example, palladium-catalyzed direct C–H arylation or alkynylation can introduce substituents at specific positions . Modular approaches combining computational reaction path searches with quantum chemical calculations (e.g., ICReDD’s methodology) help identify optimal intermediates and reduce trial-and-error steps . Standard protocols also emphasize regioselective alkylation or arylations, as demonstrated in the synthesis of structurally analogous compounds .
Q. What safety protocols are critical during the handling and synthesis of this compound?
Key safety measures include:
- Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conducting reactions in fume hoods or gloveboxes to manage volatile or toxic intermediates .
- Proper waste segregation and disposal via certified hazardous waste services to mitigate environmental risks .
- Pre-experiment risk assessments to identify reactive or hazardous intermediates (e.g., trifluoromethyl groups requiring specialized handling) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling the identification of low-energy reaction pathways. ICReDD’s integrated approach combines these calculations with machine learning to prioritize experimental conditions, reducing development time by up to 50% compared to traditional methods. For example, path-search algorithms can predict regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization .
Q. How can Design of Experiments (DoE) minimize trials in optimizing reaction conditions?
DoE employs factorial designs or response surface methodologies to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors. For pyrazolo[1,5-a]pyrimidine synthesis, this approach reduces the number of experiments by modeling interactions between variables. A study on TiO₂ photoactivity optimization demonstrated that DoE cut experimental runs by 70% while maintaining statistical rigor .
Q. What strategies address regioselectivity challenges in synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
Regioselectivity is influenced by steric and electronic factors. For example:
- Catalytic systems : Palladium catalysts with bulky ligands favor C–H functionalization at less hindered positions .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to specific sites via electronic modulation .
- Solvent control : Polar aprotic solvents enhance nucleophilic attack at electrophilic carbons in cyclization steps .
Q. What structural characterization techniques validate the molecular structure of this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond precision of 0.003 Å in analogous compounds) .
- NMR spectroscopy : - and -NMR confirm substituent positions and purity .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How do structural modifications influence the biological activity of this compound?
- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability, as seen in kinase inhibitors .
- Aryl substituents : 4-Methylphenyl groups improve binding to hydrophobic pockets in enzyme active sites (e.g., antitrypanosomal agents) .
- Pyrrolidine rings : Modulate solubility and bioavailability, critical for in vivo efficacy .
Q. What reactor design considerations are crucial for scaling up synthesis?
- Membrane separation : Efficient purification of intermediates via nanofiltration or reverse osmosis .
- Process control systems : Real-time monitoring of temperature/pressure ensures reproducibility in batch reactors .
- Powder technology : Optimized particle size distribution prevents aggregation during large-scale crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
